4-Ethoxy-2-fluorobenzamide
Overview
Description
4-Ethoxy-2-fluorobenzamide is an organic compound with the molecular formula C9H10FNO2 and a molecular weight of 183.18 g/mol It is characterized by the presence of an ethoxy group and a fluorine atom attached to a benzamide core
Preparation Methods
The synthesis of 4-Ethoxy-2-fluorobenzamide typically involves the reaction of 4-ethoxy-2-fluorobenzoic acid with ammonia or an amine under suitable conditions to form the amide bond. The reaction can be catalyzed by agents such as carbodiimides or other coupling reagents to enhance the yield and efficiency . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and purity.
Chemical Reactions Analysis
4-Ethoxy-2-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common reagents used in these reactions include strong acids or bases for hydrolysis, nucleophiles for substitution, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
4-Ethoxy-2-fluorobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2-fluorobenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interaction .
Comparison with Similar Compounds
Similar compounds to 4-Ethoxy-2-fluorobenzamide include other substituted benzamides such as:
- 4-Methoxy-2-fluorobenzamide
- 4-Ethoxy-3-fluorobenzamide
- 4-Ethoxy-2-chlorobenzamide
These compounds share structural similarities but differ in the nature and position of the substituents on the benzamide core. The unique combination of the ethoxy and fluorine groups in this compound may confer distinct chemical and biological properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
4-ethoxy-2-fluorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-2-13-6-3-4-7(9(11)12)8(10)5-6/h3-5H,2H2,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPVCLBFKSZFIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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